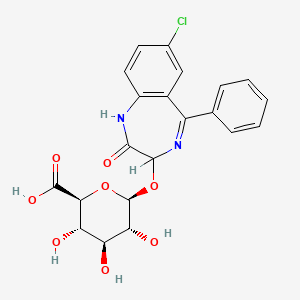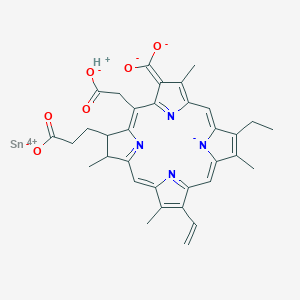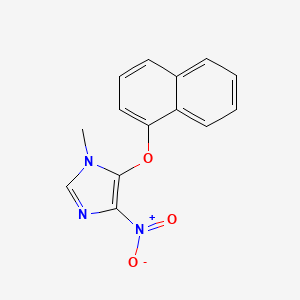
1-Methyl-5-(1-naphthalenyloxy)-4-nitroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-(1-naphthalenyloxy)-4-nitroimidazole is an aromatic ether.
Scientific Research Applications
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
- Novel derivatives of 1-Methyl-5-(1-naphthalenyloxy)-4-nitroimidazole, specifically 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles (DAMNIs), have shown potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with submicromolar activity. The introduction of a chiral center did not affect the binding of the enantiomers, suggesting potential use in anti-AIDS regimens, especially against viral RT carrying specific mutations (De Martino et al., 2005).
Antimicrobial Applications
- Nitroimidazole derivatives, including those similar to 1-Methyl-5-(1-naphthalenyloxy)-4-nitroimidazole, have been synthesized with structures based on 1,3,4-oxadiazole scaffolds. These derivatives demonstrated strong antibacterial activities against a range of bacteria, including Escherichia coli and Staphylococcus aureus. Their mechanism of action includes the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme critical for bacterial fatty acid synthesis (Li et al., 2012).
Nucleophilic Photosubstitution Reactions
- Nitro derivatives of 1-methylimidazole, which share structural similarity with 1-Methyl-5-(1-naphthalenyloxy)-4-nitroimidazole, have been studied for their nucleophilic photosubstitution reactions. These reactions are critical for the preparation of cyano- and methoxy-substituted imidazole derivatives, offering valuable pathways in the synthesis of chemical compounds with potential biological activities (Oldenhof & Cornelisse, 2010).
Quantitative Structure-Activity Relationships (QSAR) in Antibacterial Agents
- A series of benzofuranone derivatives, related to 1-Methyl-5-(1-naphthalenyloxy)-4-nitroimidazole, were synthesized and showed significant inhibition against a wide spectrum of bacteria. QSAR studies were conducted to understand the relationship between the structure of these compounds and their antibacterial activity, providing insights that are crucial for the design of new and more effective antimicrobial agents (Hadj-esfandiari et al., 2007).
Chemical Shift and Methylation Studies
- Studies on nitroimidazoles and their derivatives, including 1-Methyl-5-(1-naphthalenyloxy)-4-nitroimidazole, have examined the chemical shifts and the impact of methylation on their structure. These studies are crucial for understanding the electronic structures and reactivity of these compounds, which can have implications in their pharmacological applications (Backler et al., 2020).
Fluorescence Probes for Reductive Stress Detection
- Nitroimidazole-based fluorescent probes have been synthesized for the detection of reductive stress in cells, providing a valuable tool for monitoring cellular health and the effects of various treatments. These probes show potential for wide application in biological and medical research (Ao et al., 2017).
properties
Product Name |
1-Methyl-5-(1-naphthalenyloxy)-4-nitroimidazole |
|---|---|
Molecular Formula |
C14H11N3O3 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
1-methyl-5-naphthalen-1-yloxy-4-nitroimidazole |
InChI |
InChI=1S/C14H11N3O3/c1-16-9-15-13(17(18)19)14(16)20-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 |
InChI Key |
DWMKFHNGYSTTPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1OC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1211128.png)
![1-(4-chlorophenyl)-N-(2-furanylmethyl)-N-[[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]methanamine](/img/structure/B1211129.png)
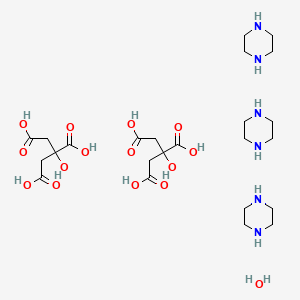
![3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid](/img/structure/B1211133.png)
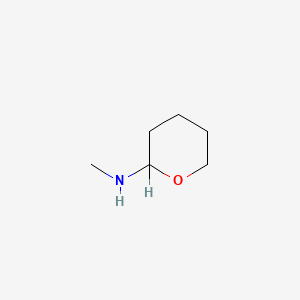





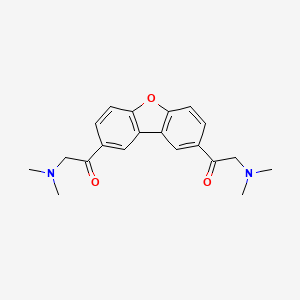
![[(3S,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] acetate](/img/structure/B1211145.png)
